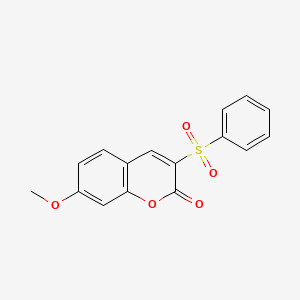
7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. It is commonly known as PD 98059 and is widely used in scientific research for its ability to inhibit the activity of mitogen-activated protein kinase (MAPK) enzymes. PD 98059 is a potent and selective inhibitor of MAPK/ERK kinase (MEK) and has been extensively studied for its role in various cellular processes.
Mecanismo De Acción
PD 98059 inhibits the activity of MEK1 and MEK2 by binding to the ATP-binding site of these enzymes. This prevents the phosphorylation and activation of downstream targets, including ERK1 and ERK2. The inhibition of the 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione/ERK pathway by PD 98059 has been shown to induce cell cycle arrest and apoptosis in various cell types.
Biochemical and Physiological Effects
PD 98059 has been shown to have several biochemical and physiological effects in various cell types. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. It has also been shown to enhance neuronal survival and protect against neurodegeneration in animal models of Parkinson's disease and stroke. Additionally, PD 98059 has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD 98059 has several advantages for lab experiments, including its potency and selectivity for MEK1 and MEK2. It is also relatively stable and can be stored for extended periods without significant degradation. However, PD 98059 has some limitations, including its potential for off-target effects and its inability to completely inhibit the 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione/ERK pathway in some cell types. Additionally, its effectiveness may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the use of PD 98059 in scientific research. One area of interest is the development of more potent and selective MEK inhibitors that can overcome the limitations of PD 98059. Another area of interest is the study of the role of the 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione/ERK pathway in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the use of PD 98059 in combination with other drugs or therapies may provide new insights into the treatment of these diseases.
Métodos De Síntesis
PD 98059 can be synthesized using several methods, including the reaction of 2,6-diaminopurine with benzyl bromide, followed by alkylation with pentylthiol and oxidation with potassium permanganate. Another method involves the reaction of 2,6-diaminopurine with benzyl chloride, followed by alkylation with pentylthiol and oxidation with sodium periodate.
Aplicaciones Científicas De Investigación
PD 98059 has been widely used in scientific research to study the role of 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione signaling pathways in various cellular processes. It has been shown to inhibit the activity of MEK1 and MEK2, which are upstream activators of the 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione/ERK pathway. This pathway is involved in the regulation of cell proliferation, differentiation, survival, and apoptosis, and its dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
Número CAS |
374543-24-5 |
|---|---|
Fórmula molecular |
C19H24N4O2S |
Peso molecular |
372.49 |
Nombre IUPAC |
7-benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C19H24N4O2S/c1-4-5-9-12-26-18-20-16-15(17(24)22(3)19(25)21(16)2)23(18)13-14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3 |
Clave InChI |
ROFSQRUIGGUYFQ-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2673696.png)
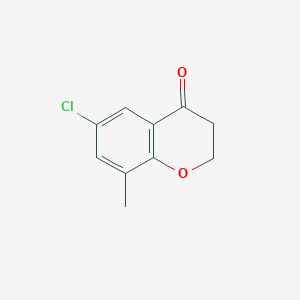
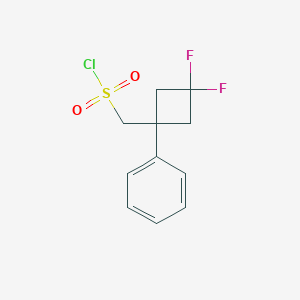
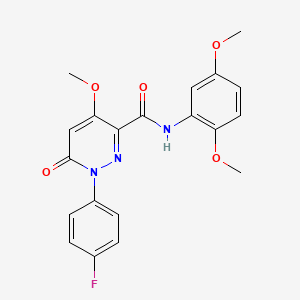
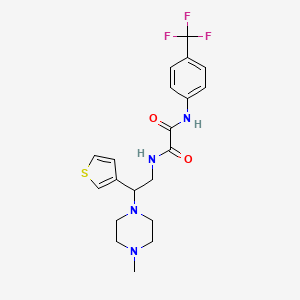
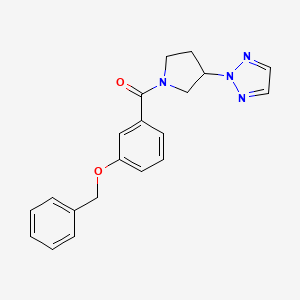
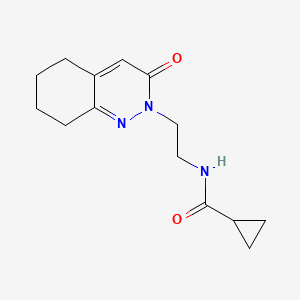
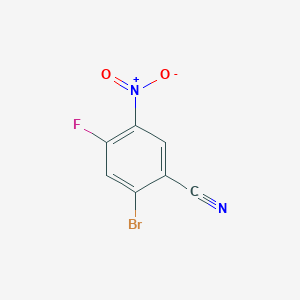
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2673711.png)
![2-Hydrazinyl-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2673712.png)
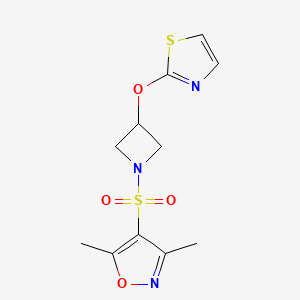
![(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2673716.png)
![6-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B2673718.png)
